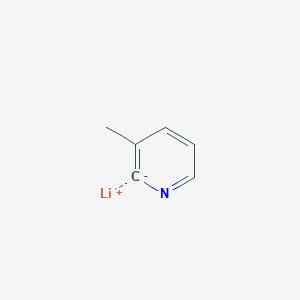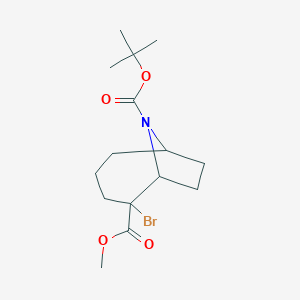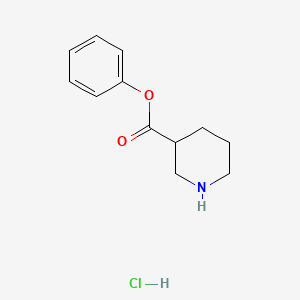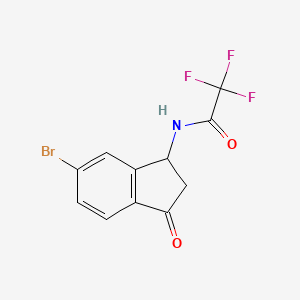![molecular formula C15H26N2O2 B14284885 2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol) CAS No. 131254-45-0](/img/structure/B14284885.png)
2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:
Direct Synthesis: The compound can be synthesized by reacting 2,4,6-trimethyl-1,3-phenylenediamine with formaldehyde in the presence of acid catalysts.
Mannich Reaction: Another approach involves the Mannich reaction, where 2,4,6-trimethyl-1,3-phenylenediamine reacts with formaldehyde and an amine (such as dimethylamine) to form the desired compound.
Industrial Production: The industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides are used as electrophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Explored for drug development due to its structural features.
Industry: Used in the production of dyes, polymers, and specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. the compound’s functional groups suggest potential interactions with cellular targets, including enzymes and receptors.
Comparison with Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: A related compound without the ethan-1-ol groups.
2,4,6-trimethyl-1,3-phenylenebis(oxamate): Another derivative with oxamate functional groups .
2,4,6-Trimethyl-1,3-phenylene diisocyanate: A compound with isocyanate groups .
Polymer derivatives: Various polymers incorporating this compound as a monomer .
Properties
CAS No. |
131254-45-0 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyethylamino)methyl]-2,4,6-trimethylphenyl]methylamino]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-11-8-12(2)15(10-17-5-7-19)13(3)14(11)9-16-4-6-18/h8,16-19H,4-7,9-10H2,1-3H3 |
InChI Key |
RXFVGLJRSVDPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CNCCO)C)CNCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

